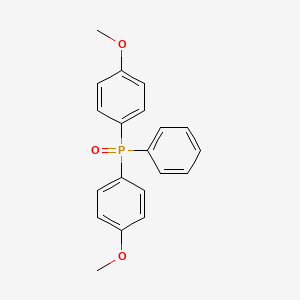

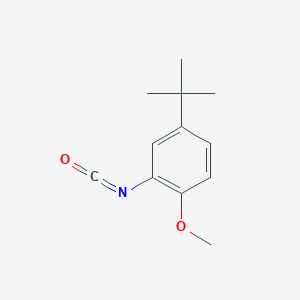

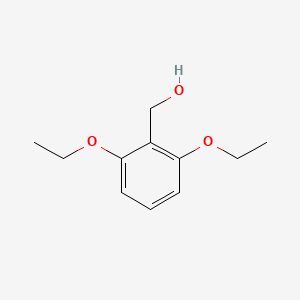

![molecular formula C9H11NO2 B1599048 (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine CAS No. 46049-48-3](/img/structure/B1599048.png)

(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Vue d'ensemble

Description

Methenamine, also known as hexamine or Urotropin, is a heterocyclic organic compound with a cage-like structure similar to adamantane . It is a white crystalline compound that is highly soluble in water and polar organic solvents . It is used in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives .

Synthesis Analysis

Methenamine can be prepared industrially by combining formaldehyde and ammonia . In the synthesis of N-Methylamphetamine, a possible alternative route is based on phenyl acetic acid and acetic acid, leading initially to phenyl acetone through reduction . This is followed by the reaction of phenyl acetone with methylamine and the subsequent reduction of the resulting N-methylimine .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis

The main chemical property of amines is their ability to act as weak organic bases . Amines also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis

The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Safety and Hazards

Orientations Futures

Methenamine is as effective in UTI prevention as prophylactic antibiotics with a low side effect burden in randomized, controlled trials . Despite over a century of use, no bacterial resistance mechanisms or increased carcinogenesis have been observed . Nonantibiotic options for UTI management are needed to combat rising antimicrobial resistance and decrease recurrent UTI burden .

Propriétés

IUPAC Name |

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNURUNMNRSGRO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC=CC=C2O1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424904 | |

| Record name | 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine | |

CAS RN |

46049-48-3 | |

| Record name | 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)

![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)